1-(Phenylmethyl)spiro[piperidine-4,4a(2)-[4H]tetrazolo[1,5-a]thieno[2,3-f][1,4]diazepin]-6a(2)(5a(2)H)-one
Description
1-benzyl-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a]thieno[2,3-f][1,4]diazepine)-6’-one is a complex organic compound known for its unique structural features and potential applications in medicinal chemistry. This compound belongs to a class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of multiple heterocyclic rings in its structure makes it an interesting subject for research in various scientific fields.
Properties
CAS No. |
954238-97-2 |
|---|---|
Molecular Formula |
C18H18N6OS |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1'-benzylspiro[5-thia-1,8,11,12,13-pentazatricyclo[8.3.0.02,6]trideca-2(6),3,10,12-tetraene-9,4'-piperidine]-7-one |
InChI |
InChI=1S/C18H18N6OS/c25-16-15-14(6-11-26-15)24-17(20-21-22-24)18(19-16)7-9-23(10-8-18)12-13-4-2-1-3-5-13/h1-6,11H,7-10,12H2,(H,19,25) |
InChI Key |
WQYNRRNVHLHEAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C3=NN=NN3C4=C(C(=O)N2)SC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a]thieno[2,3-f][1,4]diazepine)-6’-one typically involves multi-step organic reactions. The starting materials often include piperidine derivatives and benzyl halides. The key steps in the synthesis may involve:
Cyclization Reactions: Formation of the spiro-connected bicyclic system through cyclization reactions.
Nucleophilic Substitution: Introduction of the benzyl group via nucleophilic substitution reactions.
Oxidation and Reduction: Adjusting the oxidation state of various functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) can be used for purification. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a]thieno[2,3-f][1,4]diazepine)-6’-one can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-benzyl-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a]thieno[2,3-f][1,4]diazepine)-6’-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.
Biological Studies: Investigation of its effects on cellular processes and potential therapeutic benefits.
Chemical Biology: Use as a probe to study the interaction of small molecules with biological macromolecules.
Industrial Applications: Potential use in the synthesis of complex organic molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of 1-benzyl-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a]thieno[2,3-f][1,4]diazepine)-6’-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by:
Inhibition: Binding to and inhibiting the activity of specific enzymes.
Activation: Enhancing the activity of certain receptors or signaling pathways.
Modulation: Altering the function of proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide: Another spiro compound with potential anti-tubercular activity.
N-benzyl-6’,7’-dihydrospiro[piperidine-4,4’-thieno[3,2-c]pyran]: A structurally related compound with bactericidal efficacy against Mycobacterium tuberculosis.
Uniqueness
1-benzyl-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a]thieno[2,3-f][1,4]diazepine)-6’-one is unique due to its specific combination of heterocyclic rings and the presence of a spiro-connected bicyclic system. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
